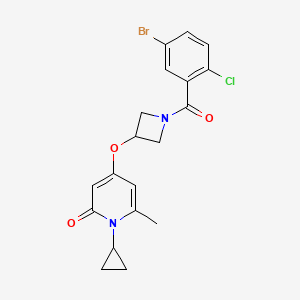
4-((1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-((1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a chemically synthesized molecule that appears to be designed for antimicrobial purposes. It incorporates a 4-oxopyridin moiety, a cyclopropyl group, and a substituted azetidinone, which is a four-membered β-lactam ring. This structure suggests that the compound could be part of a class of molecules with potential antibacterial properties, as β-lactam rings are commonly found in antibiotics like penicillins and cephalosporins.
Synthesis Analysis
The synthesis of azetidin-2-ones typically involves the formation of the β-lactam ring, which can be achieved through various synthetic routes. For instance, the synthesis of related azetidin-2-ones has been reported using a reaction that involves chloroacetic acid and POCl3 in the presence of triethylamine . Another method includes the preparation of Schiff bases followed by cyclization reactions . Although the exact synthetic route for the compound is not detailed in the provided data, it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of azetidin-2-ones is characterized by the presence of a β-lactam ring, which is crucial for their biological activity. The substitution on the azetidinone ring, such as the 5-bromo-2-chlorobenzoyl group, can significantly influence the compound's antimicrobial efficacy . The presence of a cyclopropyl group and a pyridinone moiety in the compound suggests that it may have been designed to optimize interactions with bacterial enzymes or to improve pharmacokinetic properties.
Chemical Reactions Analysis
Azetidin-2-ones can undergo various chemical reactions, particularly at the β-lactam ring, which is a site of nucleophilic attack by enzymes such as bacterial transpeptidases. The reactivity of the β-lactam ring is essential for the antibacterial activity of these compounds, as it allows them to inhibit cell wall synthesis in bacteria. The substituents on the azetidinone ring can also influence the reactivity and stability of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones, such as solubility, stability, and electronic properties, are important for their biological activity and pharmacokinetic profile. The introduction of substituents like bromo, chloro, and methoxy groups can affect these properties and, consequently, the antimicrobial potency of the compounds. For example, the presence of electron-withdrawing groups can enhance the reactivity of the β-lactam ring . Additionally, the physicochemical properties, such as capacity factors, can be correlated with the antibacterial potency of azetidinylquinolones .
Scientific Research Applications
Synthesis and Characterization
- Beta-lactamase Inhibitors : A study explored the synthesis of compounds including azetidinones and their potential as beta-lactamase inhibitors, indicating their importance in overcoming antibiotic resistance (Bentley & Hunt, 1980).
- Antimicrobial Activities : Another research focused on the synthesis of azetidinone derivatives and evaluated their in vitro antimicrobial and cytotoxic activities, demonstrating significant anti-microbial activity against a panel of microorganisms (Keri et al., 2009).
Antimicrobial Evaluation
- Compounds derived from azetidinones showed promising antibacterial activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Chopde et al., 2012).
- A study on 7-azetidinylquinolones detailed their synthesis, characterization, and antibacterial evaluation, providing insights into the structure-activity relationships and their effectiveness against Gram-positive and Gram-negative bacteria (Frigola et al., 1994).
Anti-inflammatory and Anticancer Properties
- Research into indolyl azetidinones discussed their preparation and tested their anti-inflammatory activity, revealing their potential as NSAIDs with lower ulcerogenic activities compared to traditional drugs (Kalsi et al., 1990).
- Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing significant potential as therapeutic agents in cancer and inflammatory diseases (Rahmouni et al., 2016).
properties
IUPAC Name |
4-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c1-11-6-14(8-18(24)23(11)13-3-4-13)26-15-9-22(10-15)19(25)16-7-12(20)2-5-17(16)21/h2,5-8,13,15H,3-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWMPPITPKMPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

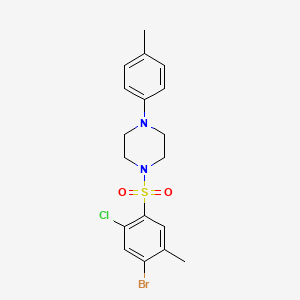
![N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2526644.png)
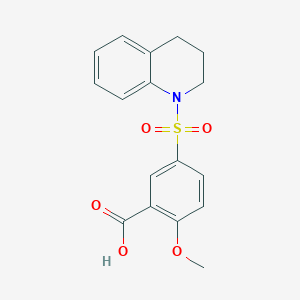
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2526646.png)
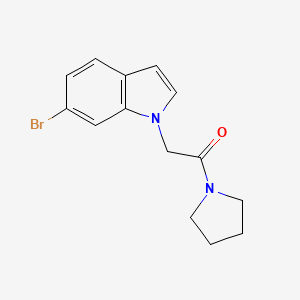
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526650.png)
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/no-structure.png)

![6-(3-Methoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526658.png)
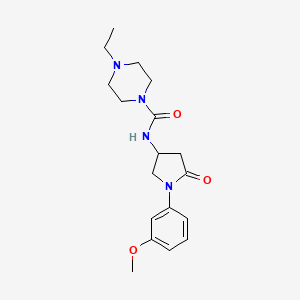
![3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2526661.png)
![1-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2526662.png)
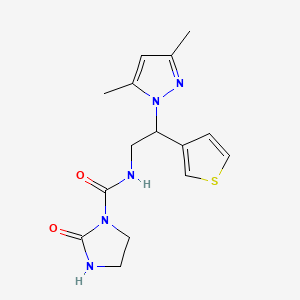
![N-[cyano(2,4-difluorophenyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2526664.png)